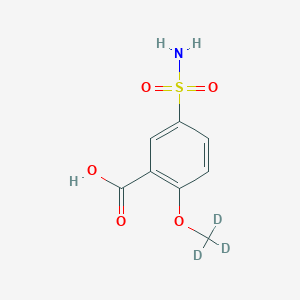
2-(Methoxy-d3)-5-sulfamidobenzoic Acid; 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid; 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid; 5-Sulfamoyl-o-anisic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxy-d3)-5-sulfamidobenzoic Acid, also known as 2-(Methoxy-d3)-5-sulfonamidobenzoic Acid, 5-(Aminosulfonyl)-2-(methoxy-d3)benzoic Acid, and 5-Sulfamoyl-o-anisic Acid-d3, is a deuterated derivative of a benzoic acid compound. This compound is characterized by the presence of a methoxy group and a sulfonamide group attached to the benzene ring. The deuterium labeling (d3) is used to trace the compound in various scientific studies, making it valuable in research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid typically involves the introduction of a methoxy group and a sulfonamide group onto a benzoic acid derivative. The process may include:
Methoxylation: Introduction of the methoxy group using methanol and an appropriate catalyst.
Sulfonamidation: Introduction of the sulfonamide group using sulfonamide reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: For controlled addition of reagents and precise temperature control.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxy-d3)-5-sulfamidobenzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group using oxidizing agents.
Reduction: Reduction of the sulfonamide group to an amine group using reducing agents.
Substitution: Replacement of the methoxy group with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation: Formation of 5-(Aminosulfonyl)-2-hydroxybenzoic Acid.
Reduction: Formation of 5-(Aminosulfonyl)-2-(hydroxy-d3)benzoic Acid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development and pharmacokinetic studies to understand the behavior of sulfonamide-containing drugs.
Industry: In the synthesis of deuterated compounds for use in various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(Methoxy-d3)-5-sulfamidobenzoic Acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The methoxy group can undergo metabolic transformations, leading to the formation of active metabolites. The deuterium labeling allows for precise tracking of the compound’s distribution and metabolism in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxybenzoic Acid: Lacks the sulfonamide group, making it less versatile in biological applications.
5-Sulfamoylbenzoic Acid: Lacks the methoxy group, reducing its utility in certain chemical reactions.
2-(Methoxy-d3)-benzoic Acid: Lacks the sulfonamide group, limiting its applications in medicinal chemistry.
Uniqueness
2-(Methoxy-d3)-5-sulfamidobenzoic Acid is unique due to the presence of both the methoxy and sulfonamide groups, along with deuterium labeling. This combination makes it highly valuable in tracing studies, metabolic research, and the development of deuterated drugs.
Propiedades
Fórmula molecular |
C8H9NO5S |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
5-sulfamoyl-2-(trideuteriomethoxy)benzoic acid |
InChI |
InChI=1S/C8H9NO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)(H2,9,12,13)/i1D3 |
Clave InChI |
SQAILWDRVDGLGY-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




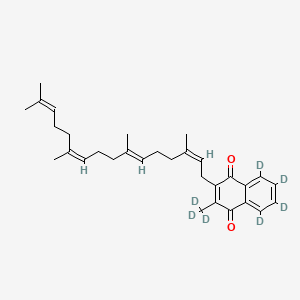
![(1'R,2R,3'E,5'R,7'S,11'S,12'R,13'S,14'S)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B15142335.png)
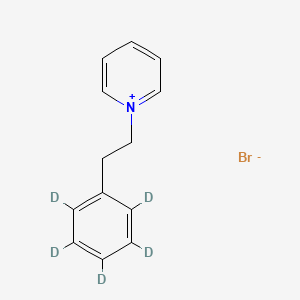
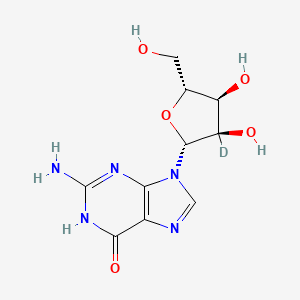

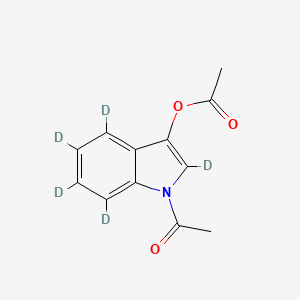
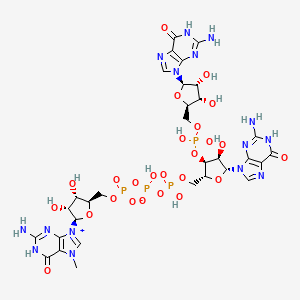


![(3S)-3'-[2-[(3S)-7-fluoro-3-(trifluoromethyl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-2-oxoethyl]-6-(1-methylpyrazol-4-yl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B15142409.png)


